molecular formula C20H21N3O5 B2712193 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea CAS No. 954698-27-2

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea

Cat. No.: B2712193
CAS No.: 954698-27-2
M. Wt: 383.404
InChI Key: FFLRFPNTZLTOHM-UHFFFAOYSA-N
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Description

This compound is a semisolid with a yield of 64% . It has been characterized using different spectroscopic techniques .


Synthesis Analysis

The compound has been synthesized via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . The synthesis of the indole-based molecules is depicted in Scheme 1 .


Molecular Structure Analysis

The molecular structure of the compound has been analyzed using the single crystal X-ray diffraction method (SCXRDM) . The title molecule consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group .


Chemical Reactions Analysis

The compound has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb 2+), via a reliable electrochemical approach . The reaction mixture was filtrated and the filtrate was concentrated under vacuum to remove the solvent .


Physical and Chemical Properties Analysis

The compound is a semisolid . It has been characterized using different spectroscopic techniques .

Scientific Research Applications

Enzyme Inhibition and Anticancer Activity

Compounds structurally related to the one mentioned have been synthesized and evaluated for their biological activities, including enzyme inhibition and anticancer effects. For instance, urea derivatives have been studied for their inhibitory activities against enzymes like urease, β-glucuronidase, and phosphodiesterase, showing a range of inhibition percentages. Additionally, some of these compounds demonstrated in vitro anticancer activity, suggesting their potential as therapeutic agents against certain cancer types (Mustafa, Perveen, & Khan, 2014).

Neuropharmacological Effects

Research on compounds with similar structures has explored their effects on neural pathways related to stress, arousal, and eating disorders. For example, studies on orexin receptors, which play a significant role in these processes, have identified compounds that can selectively inhibit these receptors, thereby modulating behaviors related to stress and compulsive eating without inducing sleep (Piccoli et al., 2012). This suggests potential therapeutic applications for eating disorders and stress-related conditions.

Antimicrobial Applications

Another area of research involves the antimicrobial activity of urea derivatives. Compounds with urea functional groups have been synthesized and tested against various bacteria and fungi, with some demonstrating moderate antimicrobial activity. This opens up possibilities for developing new antimicrobial agents that could address the growing issue of antibiotic resistance (Reddy, Reddy, & Venugopal, 2003).

Conducting Polymers

Research into conducting polymers has also featured compounds with structural similarities, exploring their use in electropolymerization to create materials with low oxidation potentials. Such materials have applications in electronics and energy storage, highlighting the compound's relevance in material science (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

Mechanism of Action

The compound caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Safety and Hazards

The compound has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb 2+), via a reliable electrochemical approach .

Future Directions

These 1-benzo [1,3]dioxol-5-yl - 3- N -fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Properties

IUPAC Name

1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-26-16-5-2-14(3-6-16)22-20(25)21-10-13-8-19(24)23(11-13)15-4-7-17-18(9-15)28-12-27-17/h2-7,9,13H,8,10-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLRFPNTZLTOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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